molecular formula C8H6BrF2NO B1367411 N-(2-Bromo-4,5-difluorophenyl)acetamide CAS No. 64695-81-4

N-(2-Bromo-4,5-difluorophenyl)acetamide

Cat. No. B1367411
CAS RN: 64695-81-4
M. Wt: 250.04 g/mol
InChI Key: ZOLGCOUVLFISTP-UHFFFAOYSA-N
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Description

“N-(2-Bromo-4,5-difluorophenyl)acetamide” is an organofluorine compound . It is a derivative of acetamide, which is an amide derived from acetic acid.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phenoxy acid derivatives have been synthesized through hydrolysis, followed by coupling with amines in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular formula of “N-(2-Bromo-4,5-difluorophenyl)acetamide” is C8H6BrF2NO . The InChI code is 1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) . The canonical SMILES is CC(=O)NC1=CC(=C(C=C1Br)F)F .


Physical And Chemical Properties Analysis

“N-(2-Bromo-4,5-difluorophenyl)acetamide” has a molecular weight of 250.04 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 248.96008 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Molecular Structures and Interactions

  • In a study by Praveen et al. (2013), the molecular structure of a related compound was analyzed, revealing specific angles between phenyl rings and the acetamide group, as well as interactions forming infinite chains.
  • Boechat et al. (2011) discussed the structures of similar compounds, highlighting their 'V' shape and intermolecular interactions that form three-dimensional arrays.
  • A study by Hazra et al. (2014) examined the crystal structures of related compounds, noting the significance of hydrogen bonds and weak interactions in forming three-dimensional architectures.

Synthesis and Chemical Properties

  • Qiu et al. (2017) described the synthesis of a derivative of N-(2-alkynylaryl)acetamide, highlighting the role of neighboring groups in synthesis processes.
  • Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, potential as pesticides, using X-ray powder diffraction.

Applications in Medicinal Chemistry

  • The study by Xie et al. (2013) synthesized derivatives of N-substituted phenylacetamide and evaluated their antidepressant and anticonvulsant activities.
  • Ye et al. (2015) explored the sensitivity of chemical shifts of various trifluoromethyl tags, important for fluorine NMR studies in protein research.

Crystallography and Supramolecular Chemistry

  • Kametani et al. (1981) discussed the synthesis of indole derivatives from N-(2-bromo-4,5-dimethoxyphenethyl)acetamide, emphasizing the role of intramolecular nucleophilic aromatic substitution.
  • Ndinguri et al. (2021) investigated the synthesis of rhenium complexes with diethylenetriamine derivatives, aiming to develop compounds with potential biomedical applications.

Additional Research Directions

  • Nayak et al. (2014) reported on the structures and supramolecular assembly of halogenated N,2-diarylacetamides.
  • Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their antimicrobial activity.

Safety And Hazards

The safety information for “N-(2-Bromo-4,5-difluorophenyl)acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

N-(2-bromo-4,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLGCOUVLFISTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525902
Record name N-(2-Bromo-4,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4,5-difluorophenyl)acetamide

CAS RN

64695-81-4
Record name N-(2-Bromo-4,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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